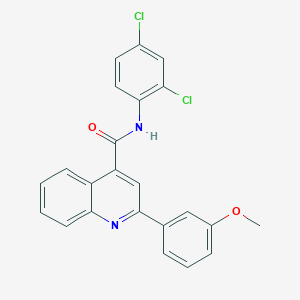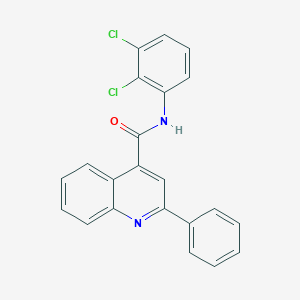
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE is an organic compound that features a benzylsulfanyl group attached to a benzamide backbone, with an 8-quinolinyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE typically involves the following steps:
Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction where benzyl chloride reacts with thiourea to form benzylthiourea, which is then hydrolyzed to benzylsulfanyl.
Coupling with Benzamide: The benzylsulfanyl intermediate is then coupled with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of 8-Quinolinyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing it to tetrahydroquinoline derivatives.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(benzylsulfanyl)-N-(8-quinolinyl)acetamide
- 2-(benzylsulfanyl)-N-(8-quinolinyl)benzenesulfonamide
- 2-(benzylsulfanyl)-N-(8-quinolinyl)benzylamine
Uniqueness
2-(BENZYLSULFANYL)-N~1~-(8-QUINOLYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in coordination chemistry and materials science, where precise control over molecular interactions is crucial.
Propiedades
Fórmula molecular |
C23H18N2OS |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C23H18N2OS/c26-23(25-20-13-6-10-18-11-7-15-24-22(18)20)19-12-4-5-14-21(19)27-16-17-8-2-1-3-9-17/h1-15H,16H2,(H,25,26) |
Clave InChI |
HFTAGCLKWAFIPD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B334286.png)
![2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B334287.png)
![2-(2-chlorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-quinolinecarboxamide](/img/structure/B334289.png)






![propan-2-yl 5-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B334300.png)
![Propyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334301.png)
![2-{[(4-Chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334302.png)
